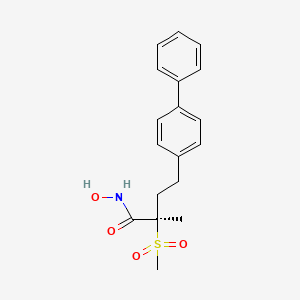

(2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

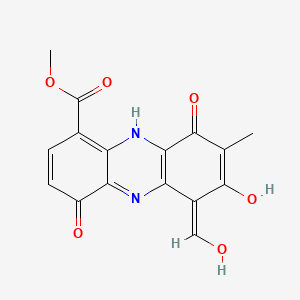

The compound “(2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide” is an organic compound containing a biphenyl group, a hydroxy group, a methyl group, and a methylsulfonyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the biphenyl group suggests that there may be interesting interactions due to the aromatic rings .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the hydroxy group could participate in acid-base reactions, and the methylsulfonyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the hydroxy group could increase its polarity and potentially its solubility in water .科学的研究の応用

Inhibitor of LpxC

PF-04753299 is a potent and selective inhibitor of LpxC . LpxC is a bacterial deacetylase involved in the biosynthesis of LPS lipid A . Inhibition of LpxC can disrupt the production of lipid A, a key component of the outer membrane of Gram-negative bacteria, potentially leading to the death of the bacteria .

Treatment of Gram-Negative Bacterial Infections

PF-04753299 has been found to be effective in a murine model of gram-negative bacteria infection . This suggests that it could potentially be used in the treatment of infections caused by gram-negative bacteria .

Activity Against Various Bacterial Strains

PF-04753299 is active against various bacterial strains including P. aeruginosa, K. pneumoniae, E. coli, E. aerogenes, C. freundii, and A. baumannii . This broad-spectrum activity suggests potential use in treating a variety of bacterial infections .

Reduction of Bacterial Burden in Systemic Infections

In vivo, PF-04753299 has been shown to reduce splenic bacterial burden in a mouse model of systemic P. aeruginosa infection . This indicates its potential effectiveness in reducing bacterial load in systemic infections .

Potential Use in Multi-Drug Resistant Infections

PF-04753299 has demonstrated bactericidal activity against multi-drug resistant (MDR) strains of N. gonorrhoeae . This suggests that it could potentially be used in the treatment of infections caused by drug-resistant bacteria .

Research Tool in Studying Bacterial Lipid A Biosynthesis

Given its inhibitory action on LpxC, an enzyme involved in the biosynthesis of bacterial lipid A, PF-04753299 can be used as a research tool in studying the lipid A biosynthesis pathway and its role in bacterial physiology and pathogenesis .

作用機序

Target of Action

The primary target of PF-04753299 is LpxC , a key enzyme in the biosynthesis of lipopolysaccharides . Lipopolysaccharides are major constituents of the outer membrane of gram-negative bacteria, playing a crucial role in maintaining the integrity of the bacterial cell envelope and contributing to the pathogenicity of the bacteria .

Mode of Action

PF-04753299 acts by inhibiting the activity of LpxC . By binding to LpxC, PF-04753299 prevents the enzyme from catalyzing the deacetylation of UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine, a critical step in the biosynthesis of lipopolysaccharides .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYIQUFNICPYHF-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide | |

Q & A

Q1: What is the significance of the BpeAB-OprB efflux pump in Burkholderia cenocepacia and how does PF-04753299 interact with it?

A1: The BpeAB-OprB efflux pump is an important resistance mechanism in Burkholderia cenocepacia []. This pump actively transports various compounds, including antibiotics, out of the bacterial cell, reducing their intracellular concentration and contributing to antibiotic resistance. The research paper suggests that PF-04753299, a known LpxC inhibitor, might also be a substrate for the BpeAB-OprB efflux pump []. This finding implies that the presence of a functional BpeAB-OprB pump could potentially reduce the efficacy of PF-04753299 by expelling it from the bacterial cell. Further investigations are needed to confirm this interaction and understand its implications for antibiotic development against B. cenocepacia.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

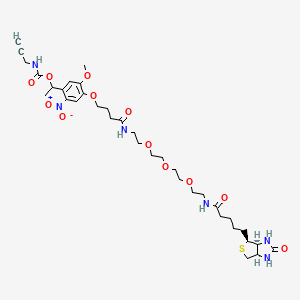

![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)

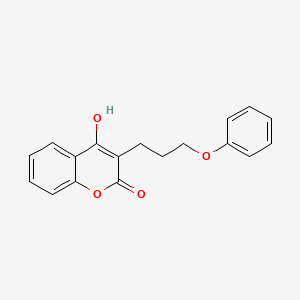

![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)

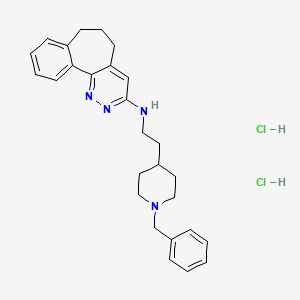

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)